N-[(3-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide

Catalog No.
S7796324
CAS No.
M.F
C14H18FNO
M. Wt
235.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(3-fluorophenyl)methyl]-N-methylcyclopentanecar...

Product Name

N-[(3-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide

IUPAC Name

N-[(3-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide

Molecular Formula

C14H18FNO

Molecular Weight

235.30 g/mol

InChI

InChI=1S/C14H18FNO/c1-16(14(17)12-6-2-3-7-12)10-11-5-4-8-13(15)9-11/h4-5,8-9,12H,2-3,6-7,10H2,1H3

InChI Key

YXAKCSAIVCZPKL-UHFFFAOYSA-N

SMILES

CN(CC1=CC(=CC=C1)F)C(=O)C2CCCC2

Canonical SMILES

CN(CC1=CC(=CC=C1)F)C(=O)C2CCCC2
N-[(3-Fluorophenyl)methyl]-N-methylcyclopentanecarboxamide is an organic compound, also known as CPP-109, ALKS 33, or Vigabatrin. It belongs to the class of gamma-aminobutyric acid (GABA) analogs and is primarily used for treating addiction and substance abuse disorders. CPP-109 acts as a GABA-aminotransferase (GABA-AT) inhibitor, increasing brain GABA levels, which in turn reduces craving and dependence on various drugs such as cocaine, methamphetamine, and nicotine.
CPP-109 is a white crystalline solid with a molecular formula of C16H22FN2O. Its molar mass is 278.36 g/mol, and it has a melting point of 102-104°C. CPP-109 is soluble in water, DMSO, and ethanol and has a moderate logP value of 2.91. It is stable under normal conditions and is synthesized through various chemical routes, including Grignard reaction, reductive amination, and amidation.
CPP-109 can be synthesized using several methods. The most common method is through the Grignard reaction between 3-fluorobenzylmagnesium chloride and cyclopentanone followed by reduction and amidation. Another method involves reductive amination of the same starting materials. CPP-109 is characterized using various analytical techniques such as Fourier-transform infrared (FTIR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
Several analytical methods are used to detect and quantify CPP-109 in biological samples. These include liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC). These methods provide excellent sensitivity and specificity, allowing accurate measurement of CPP-109 concentrations in blood, urine, and brain tissue.
CPP-109's biological properties make it a potential therapeutic agent for addiction and substance abuse disorders. The drug's primary mechanism of action is inhibiting GABA-AT, leading to increased GABA levels in the brain. This increased GABA level leads to reduced excitatory activity in the brain, reducing cravings and addiction. CPP-109 also exhibits neuroprotective and anti-inflammatory properties that may aid in the treatment of various neurological disorders such as epilepsy and Parkinson's disease. Studies have shown that CPP-109 has low abuse potential and does not produce significant side effects.
CPP-109 is generally well-tolerated and safe in clinical studies. Adverse effects are rare, and most commonly reported side effects include mild headache, dizziness, and gastrointestinal disturbances. However, the long-term safety profile of CPP-109 requires further investigation. Animal studies have shown that CPP-109's toxicity is low, with no organ toxicity reported. Additionally, CPP-109 does not show teratogenic or mutagenic activity.
Several preclinical and clinical studies have evaluated CPP-109's therapeutic potential in various addiction and substance abuse disorders. CPP-109 has shown efficacy in reducing cocaine, methamphetamine, and nicotine self-administration in animal models. In clinical studies, CPP-109 has shown promising results in reducing cocaine craving and cocaine use in human subjects. CPP-109 also exhibits potential in the treatment of other neurological disorders such as epilepsy and Parkinson's disease.
The research on CPP-109 has been primarily focused on its potential therapeutic applications in addiction and substance abuse disorders. Clinical trials have demonstrated CPP-109's efficacy, safety, and tolerability in human subjects. Currently, CPP-109 is in preclinical stages of development for other neurological disorders such as Tourette's syndrome and epilepsy.
CPP-109's therapeutic potential extends beyond addiction and substance abuse disorders. The drug's low toxicity and neuroprotective properties make it a promising candidate for the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and Tourette's syndrome. CPP-109 may also have applications as an analgesic and anxiolytic agent.
Although CPP-109 has shown efficacy in reducing addiction and substance abuse disorders, its therapeutic potential is still limited. Additional research is needed to optimize CPP-109's dosing regimen, treatment duration, and evaluate its long-term safety profile. Further studies are also required to explore the drug's clinical applications in various other neurological disorders and determine the pharmacokinetics of CPP-109.
Several future research directions can improve CPP-109's clinical and therapeutic applications. These include developing alternative administration routes, such as transdermal, subcutaneous, or intranasal administration. Additionally, developing novel CPP-109 analogs with improved pharmacokinetics, bioavailability, and efficacy can enhance the drug's clinical applications. Investigating the drug's neuroprotective and anti-inflammatory properties to understand the underlying mechanisms of CPP-109's efficacy can also improve its therapeutic potential. Finally, addressing the genetic variability in GABA systems may improve patient outcomes and help develop precision medicine for addiction and substance abuse disorders.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

235.137242360 g/mol

Monoisotopic Mass

235.137242360 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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